ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate
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Overview
Description
Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate is a complex organic compound that features a unique combination of functional groups, including a morpholine sulfonyl group, a benzamido group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(morpholine-4-sulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiophene-3-carboxylic acid to form the benzamido intermediate.
Coupling with Ethyl Carbamate: The benzamido intermediate is then coupled with ethyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in drug development and enzyme inhibition.
Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique functional groups can interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The morpholine sulfonyl group, for example, may interact with enzyme active sites, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate can be compared with other similar compounds, such as:
Ethyl 2-benzamido-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate: This compound features a benzodioxan ring instead of a morpholine sulfonyl group.
N-{2-[4-(morpholine-4-sulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide: This compound has a benzodioxine ring and a similar morpholine sulfonyl group.
The uniqueness of this compound lies in its combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S2/c1-2-29-19(25)21-17(24)15-7-12-30-18(15)20-16(23)13-3-5-14(6-4-13)31(26,27)22-8-10-28-11-9-22/h3-7,12H,2,8-11H2,1H3,(H,20,23)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVIJVDFUNEALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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